molecular formula C12H18N2O B2404327 (1R,2R)-N-(1-Cyano-2,2-dimethylcyclopropyl)-2-ethylcyclopropane-1-carboxamide CAS No. 2223688-22-8

(1R,2R)-N-(1-Cyano-2,2-dimethylcyclopropyl)-2-ethylcyclopropane-1-carboxamide

Cat. No.: B2404327
CAS No.: 2223688-22-8
M. Wt: 206.289
InChI Key: OIYIRUJPMOAKFX-LSLJNABFSA-N
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Description

(1R,2R)-N-(1-Cyano-2,2-dimethylcyclopropyl)-2-ethylcyclopropane-1-carboxamide is a synthetic organic compound. It features a cyclopropane ring substituted with a cyano group and a carboxamide group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N-(1-Cyano-2,2-dimethylcyclopropyl)-2-ethylcyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Formation of the Carboxamide Group: This step involves the reaction of the corresponding carboxylic acid or ester with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the cyclopropane ring.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the cyano group or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines.

    Substitution: Products depend on the substituents introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology

It may serve as a probe or ligand in biochemical studies, especially those involving enzyme interactions or receptor binding.

Medicine

Industry

Possible uses in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-N-(1-Cyano-2,2-dimethylcyclopropyl)-2-methylcyclopropane-1-carboxamide
  • (1R,2R)-N-(1-Cyano-2,2-dimethylcyclopropyl)-2-propylcyclopropane-1-carboxamide

Uniqueness

The unique structural features, such as the specific substitution pattern on the cyclopropane ring and the presence of both a cyano and a carboxamide group, may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(1R,2R)-N-(1-cyano-2,2-dimethylcyclopropyl)-2-ethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-8-5-9(8)10(15)14-12(7-13)6-11(12,2)3/h8-9H,4-6H2,1-3H3,(H,14,15)/t8-,9-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYIRUJPMOAKFX-LSLJNABFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1C(=O)NC2(CC2(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H]1C(=O)NC2(CC2(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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